molecular formula C15H25NO B1385416 N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine CAS No. 1040689-53-9

N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine

Cat. No.: B1385416
CAS No.: 1040689-53-9
M. Wt: 235.36 g/mol
InChI Key: BQFVMJZNESLVIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine typically involves the reaction of 2-isopropylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-methyl-2-propanamine under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major product is usually the corresponding amine or alcohol.

    Substitution: The major products are substituted amines or ethers.

Scientific Research Applications

N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine is used extensively in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in studies involving cellular signaling pathways and receptor binding.

    Medicine: Research into its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine
  • N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamide
  • N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanol

Uniqueness

This compound is unique due to its specific structural features, such as the isopropyl group and the phenoxyethyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[2-(2-propan-2-ylphenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12(2)13-8-6-7-9-14(13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFVMJZNESLVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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